2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI)
2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
108773-18-8
VCID:
VC20757893
InChI:
InChI=1S/C10H12N2O2S/c1-11-5-4-6-2-3-7(13)8-9(6)15-10(14)12-8/h2-3,11,13H,4-5H2,1H3,(H,12,14)
SMILES:
CNCCC1=C2C(=C(C=C1)O)NC(=O)S2
Molecular Formula:
C10H12N2O2S
Molecular Weight:
224.28 g/mol
2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI)
CAS No.: 108773-18-8
Cat. No.: VC20757893
Molecular Formula: C10H12N2O2S
Molecular Weight: 224.28 g/mol
* For research use only. Not for human or veterinary use.
![2(3H)-Benzothiazolone,4-hydroxy-7-[2-(methylamino)ethyl]-(9CI) - 108773-18-8](/images/no_structure.jpg)
Specification
CAS No. | 108773-18-8 |
---|---|
Molecular Formula | C10H12N2O2S |
Molecular Weight | 224.28 g/mol |
IUPAC Name | 4-hydroxy-7-[2-(methylamino)ethyl]-3H-1,3-benzothiazol-2-one |
Standard InChI | InChI=1S/C10H12N2O2S/c1-11-5-4-6-2-3-7(13)8-9(6)15-10(14)12-8/h2-3,11,13H,4-5H2,1H3,(H,12,14) |
Standard InChI Key | IBHJXXJFOZEGEQ-UHFFFAOYSA-N |
SMILES | CNCCC1=C2C(=C(C=C1)O)NC(=O)S2 |
Canonical SMILES | CNCCC1=C2C(=C(C=C1)O)NC(=O)S2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator